molecular formula C10H7F3O3 B062589 3-(Trifluoromethoxy)cinnamic acid CAS No. 175675-63-5

3-(Trifluoromethoxy)cinnamic acid

Cat. No. B062589
CAS RN: 175675-63-5
M. Wt: 232.16 g/mol
InChI Key: CLKZZEYGXRWYNI-SNAWJCMRSA-N
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Description

3-(Trifluoromethoxy)cinnamic acid is a compound with the molecular formula C10H7F3O3 and a molecular weight of 232.1560 . It is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position . It is an off-white crystalline powder .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethoxy)cinnamic acid can be represented by the InChI string: InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ . The structure contains a total of 23 bonds, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)cinnamic acid is an off-white crystalline powder . It has a melting point range of 94.0 to 97.0 °C . Its solubility in methanol is described as very faint turbidity .

Scientific Research Applications

Antioxidant Applications

“3-(Trifluoromethoxy)cinnamic acid” can be used to plate compounds that contain antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Treatment of Dysproliferative Diseases

This compound has been mentioned in the context of treating dysproliferative diseases . Dysproliferative diseases are conditions characterized by abnormal cell growth, which can include various types of cancer, psoriasis, and certain types of anemia.

Synthesis of Cinacalcet

Although not directly related to “3-(Trifluoromethoxy)cinnamic acid”, a similar compound, “3-(Trifluoromethyl)cinnamic acid”, has been used in the synthesis of cinacalcet . Cinacalcet is a drug used to treat secondary hyperparathyroidism in patients undergoing dialysis for chronic kidney disease.

Fluorination Reagents

The compound is part of a broader class of fluorinated building blocks, which are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine can greatly influence the properties of these compounds, including their stability, reactivity, and biological activity.

Safety and Hazards

3-(Trifluoromethoxy)cinnamic acid is classified as causing skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKZZEYGXRWYNI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168833-80-5
Record name 3-(Trifluoromethoxy)cinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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